(1R,2S)-2-(4-Chlorophenyl)cyclohexanol

chiral resolution enantiomeric excess kinetic resolution

(1R,2S)-2-(4-Chlorophenyl)cyclohexanol (CAS 557088-90-1) is a chiral, non-racemic trans-2-arylcyclohexanol that serves as a versatile building block in asymmetric synthesis and medicinal chemistry. Its defining structural features—a 4-chlorophenyl substituent on a cyclohexane ring bearing an adjacent secondary alcohol in a well-defined trans configuration—place it within the broader family of 2-arylcyclohexanols, a class recognized for its utility as chiral auxiliaries and intermediates.

Molecular Formula C12H15ClO
Molecular Weight 210.7
CAS No. 557088-90-1
Cat. No. B2413507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-(4-Chlorophenyl)cyclohexanol
CAS557088-90-1
Molecular FormulaC12H15ClO
Molecular Weight210.7
Structural Identifiers
SMILESC1CCC(C(C1)C2=CC=C(C=C2)Cl)O
InChIInChI=1S/C12H15ClO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2/t11-,12+/m0/s1
InChIKeyIJTCXAWGMMJYLJ-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why (1R,2S)-2-(4-Chlorophenyl)cyclohexanol (CAS 557088-90-1) Is a Differentiated trans-2-Arylcyclohexanol for Enantiopure Procurement


(1R,2S)-2-(4-Chlorophenyl)cyclohexanol (CAS 557088-90-1) is a chiral, non-racemic trans-2-arylcyclohexanol that serves as a versatile building block in asymmetric synthesis and medicinal chemistry [1]. Its defining structural features—a 4-chlorophenyl substituent on a cyclohexane ring bearing an adjacent secondary alcohol in a well-defined trans configuration—place it within the broader family of 2-arylcyclohexanols, a class recognized for its utility as chiral auxiliaries and intermediates [2]. However, the identity of the aryl substituent exerts a profound influence on the compound’s synthetic performance, a factor that precludes casual interchange with unsubstituted or differently substituted analogs.

Why In-Class Substitution of 2-Arylcyclohexanols Fails: Substituent-Dependent Enantioselectivity and Synthetic Efficiency


Generic procurement that treats all trans-2-arylcyclohexanols as interchangeable overlooks the dramatic, quantifiable impact of the aryl substituent on the efficiency of chiral resolution and the accessible enantiomeric purity [1]. In a direct head-to-head kinetic resolution study, the 4-chlorophenyl derivative was one of only three substituents (alongside 1-naphthyl and 2-naphthyl) that delivered essentially enantiopure product (>99% ee), while the unsubstituted phenyl, p-tolyl, and p-methoxyphenyl analogs fell far short of this benchmark [1]. Consequently, a researcher who substitutes the 4-chlorophenyl compound with a less expensive or more readily available analog risks receiving material of markedly lower stereochemical integrity, compromising downstream asymmetric syntheses and invalidating structure–activity relationship (SAR) studies.

Quantitative, Comparator-Based Evidence for (1R,2S)-2-(4-Chlorophenyl)cyclohexanol (CAS 557088-90-1)


Enantiomeric Purity in Nonenzymatic Kinetic Resolution: >99% ee vs. 61–78% ee for Close Analogs

In a nonenzymatic kinetic resolution using 3β-acetoxyetienic acid, DCC, and DMAP, the (1R,2S)-2-(4-chlorophenyl)cyclohexanol enantiomer was obtained with >99% ee, while the unsubstituted phenyl analog reached only 74% ee, the p-tolyl analog 61% ee, and the p-methoxyphenyl analog 78% ee [1]. This places the 4-chlorophenyl compound in an elite group of substituents (together with 1-naphthyl and 2-naphthyl) that achieve near-perfect stereochemical purity under identical conditions [1].

chiral resolution enantiomeric excess kinetic resolution 2-arylcyclohexanol

Selectivity Factor (s) in Kinetic Resolution: 9.0 for 4-Chlorophenyl vs. 6.6–7.0 for Phenyl and p-Tolyl

The selectivity factor (s) for the kinetic resolution of the 4-chlorophenyl derivative was determined to be 9.0, reflecting a significantly higher discrimination between enantiomers than the phenyl (s = 6.6) and p-tolyl (s = 7.0) analogs [1]. While p-methoxyphenyl (s = 28.0) and 2-naphthyl (s = 30.5) exhibited higher s values, the 4-chlorophenyl compound nonetheless combines a practically useful s value with the ability to obtain >99% ee product, a combination not observed for phenyl or p-tolyl [1].

selectivity factor kinetic resolution efficiency s value 2-arylcyclohexanol

Synthetic Handle for Downstream Diversification: The 4-Chloro Substituent Enables Cross-Coupling Chemistry

Unlike the unsubstituted phenyl, p-tolyl, or p-methoxyphenyl analogs, the 4-chlorophenyl group provides a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) [1]. This functional-group tolerance permits the enantiopure 2-arylcyclohexanol scaffold to be elaborated into more complex structures without degrading the stereochemical integrity established at the cyclohexanol core [1]. The 4-chloro substituent is sufficiently activated toward oxidative addition while remaining inert under the mild conditions of the kinetic resolution, a dual reactivity profile not shared by the p-methoxyphenyl analog that achieved higher s but lacks a readily exchangeable halogen.

aryl chloride reactivity cross-coupling medicinal chemistry diversification Suzuki coupling

Procurement-Intent Application Scenarios for (1R,2S)-2-(4-Chlorophenyl)cyclohexanol (CAS 557088-90-1)


Asymmetric Synthesis of Enantiopure Chiral Auxiliaries and Ligands

The ability to obtain the (1R,2S)-enantiomer in >99% ee via a scalable nonenzymatic resolution [1] makes this compound a prime candidate for preparing chiral auxiliaries and ligands for asymmetric catalysis. Unlike its phenyl or p-tolyl counterparts that plateau at 61–78% ee, the 4-chlorophenyl derivative delivers the stereochemical purity required by contemporary catalytic enantioselective transformations.

Medicinal Chemistry Scaffold for Parallel Library Synthesis

The 4-chlorophenyl group functions as a latent diversification point. After incorporation of the enantiopure cyclohexanol core into a lead structure, the chlorine atom can be replaced by aryl, heteroaryl, or amino groups via cross-coupling [1], enabling rapid exploration of structure–activity relationships around a stereochemically defined scaffold. This dual role—chiral alcohol and aryl electrophile—is not offered by the unsubstituted phenyl or p-tolyl analogs.

Intermediate for Atovaquone and Related Naphthoquinone Antiparasitics

2-Arylcyclohexanol derivatives bearing a 4-chlorophenyl group are structurally related to key intermediates in the synthesis of atovaquone [1]. Industrial process chemists seeking to implement stereocontrolled routes to this class of antiparasitics can leverage the established kinetic resolution protocol to access the required enantiopure building block.

Research Tool for Probing Substituent Effects in Asymmetric Transformations

The documented substituent-dependent variation in kinetic resolution efficiency (s = 6.6–30.5 across the 2-arylcyclohexanol series) [1] positions the 4-chlorophenyl compound as a benchmark substrate for mechanistic studies of nonenzymatic kinetic resolutions and for evaluating new chiral acylation catalysts.

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